2,3,5-Triiodobenzyl chloride

Description

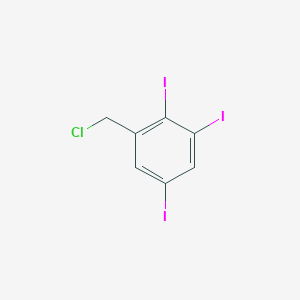

2,3,5-Triiodobenzoyl chloride (CAS: 42860-33-3) is a halogenated aromatic acyl chloride with the molecular formula C₇H₂ClI₃O and a molecular weight of 518.26 g/mol . It is characterized by three iodine atoms substituted at the 2-, 3-, and 5-positions of the benzoyl chloride ring. Key physical properties include a density of 2.846 g/cm³, a boiling point of 435.5°C, and a flash point of 217.2°C .

This compound is primarily used in industrial synthesis as a reactive intermediate for introducing iodine-containing aromatic moieties into target molecules . Its high iodine content makes it valuable in applications requiring heavy halogenation, such as contrast agents or specialized polymers. Safety data indicate that it requires careful handling due to its reactivity; first-aid measures include immediate washing after skin contact and medical consultation upon ingestion or inhalation .

Properties

Molecular Formula |

C7H4ClI3 |

|---|---|

Molecular Weight |

504.27 g/mol |

IUPAC Name |

1-(chloromethyl)-2,3,5-triiodobenzene |

InChI |

InChI=1S/C7H4ClI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |

InChI Key |

WZGOFKOFANWXMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)I)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

2,3,4-Trichloro-5-fluorobenzoyl Chloride (CAS: 115549-05-8)

- Structure : Contains three chlorine atoms and one fluorine atom on the benzoyl chloride ring.

- Applications : Used in pharmaceutical intermediates for its electron-withdrawing halogen substituents, which enhance reactivity in nucleophilic acyl substitutions .

- Key Difference : Lacks iodine, making it less suitable for applications requiring radiopacity or heavy atom effects.

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1)

- Structure : Features a chlorine atom and a trifluoromethoxy group (-OCF₃) at the 2- and 5-positions, respectively.

- Applications : Valued in agrochemical and pharmaceutical synthesis for its combination of chlorine and fluorine, which improves metabolic stability in target molecules .

- Key Difference : The trifluoromethoxy group introduces steric and electronic effects distinct from iodine.

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Structure : An aldehyde derivative with a single chlorine substituent.

- Applications : Used in manufacturing dyes, fragrances, and pharmaceuticals. Unlike acyl chlorides, it participates in condensation reactions rather than acylations .

- Key Difference : Lacks the acyl chloride functional group, limiting its utility in esterification or amidation reactions.

Functional Analogs: Tetrazolium Salts and Other Reactive Intermediates

2,3,5-Triphenyltetrazolium Chloride (TTC) (CAS: 298-96-4)

- Structure : A tetrazolium salt with three phenyl groups.

- Applications : Widely used in biological assays to detect metabolic activity (e.g., in stroke models) by forming red formazan in viable cells .

- Key Difference : Functions as a redox indicator rather than a synthetic intermediate. Its water solubility and light sensitivity contrast sharply with the hydrophobic, stable nature of 2,3,5-triiodobenzoyl chloride .

3,5,5-Trimethylhexanoyl Chloride (CAS: 36727-29-4)

- Structure : An aliphatic acyl chloride with branched alkyl chains.

- Applications : Employed in organic synthesis for introducing bulky acyl groups.

- Key Difference : The aliphatic structure lacks aromaticity, reducing conjugation effects critical in electronics or photochemistry applications .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|---|

| 2,3,5-Triiodobenzoyl chloride | 42860-33-3 | C₇H₂ClI₃O | 518.26 | 2.846 | 435.5 | Industrial synthesis |

| 2,3,4-Trichloro-5-fluorobenzoyl chloride | 115549-05-8 | C₇HCl₃FOCl | 263.88 (est.) | N/A | N/A | Pharmaceutical intermediates |

| 2,3,5-Triphenyltetrazolium chloride | 298-96-4 | C₁₉H₁₅ClN₄ | 334.81 | N/A | 243 (decomposes) | Biological assays |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | 1.241 | 213–214 | Dye and fragrance synthesis |

Preparation Methods

Reduction of 2,3,5-Triiodobenzoic Acid

The reduction of 2,3,5-triiodobenzoic acid to 2,3,5-triiodobenzyl alcohol is a critical precursor step. Borane-tetrahydrofuran (BH₃-THF) is the most widely used reducing agent due to its selectivity and high yield:

-

Reactants : 2,3,5-Triiodobenzoic acid (5 mmol), BH₃-THF (1.0 M, 10 mmol).

-

Conditions : Stirred at 25°C for 20 hours under nitrogen.

-

Workup : Quenched with ethanol, hydrolyzed with water, and purified via filtration.

-

Yield : 92% (pale yellow solid).

Mechanism :

The borane complex selectively reduces the carboxylic acid group (-COOH) to a primary alcohol (-CH₂OH) without affecting the iodine substituents.

Alternative Reducing Agents

While BH₃-THF is standard, lithium aluminum hydride (LiAlH₄) has been explored but is less favored due to side reactions with iodine groups.

Chlorination of 2,3,5-Triiodobenzyl Alcohol

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the reagent of choice for converting benzyl alcohols to benzyl chlorides. Pyridine is added to neutralize HCl, preventing side reactions.

-

Reactants : 2,3,5-Triiodobenzyl alcohol (1 eq), SOCl₂ (2–4 eq), pyridine (catalytic).

-

Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–60°C for 3–6 hours.

-

Workup : Solvent removal under vacuum, followed by recrystallization from DCM/hexane.

-

Yield : 85–90% (white crystalline solid).

Mechanism :

Industrial-Scale Chlorination

Industrial protocols optimize cost and safety:

-

Continuous Flow Systems : Enhance heat dissipation and reduce tar formation.

-

Byproduct Management : SO₂ and HCl are scrubbed using alkaline solutions to meet environmental standards.

Comparative Analysis of Methods

| Parameter | Laboratory-Scale (SOCl₂) | Industrial-Scale |

|---|---|---|

| Reagent Cost | Moderate | Low (bulk SOCl₂ procurement) |

| Reaction Time | 3–6 hours | 1–2 hours (flow systems) |

| Yield | 85–90% | 88–92% |

| Purity | ≥98% (HPLC) | ≥95% (titration) |

| Safety Considerations | Pyridine fumes, HCl gas | Closed-system reactors |

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

-

Recrystallization : DCM/hexane mixtures yield high-purity product (melting point: 243°C).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual alcohol impurities.

Emerging Methodologies

Q & A

Q. Advanced

- ANOVA: Use one-way ANOVA to compare mean attenuation values (e.g., 619.96 ± 605.08 HU for individual beads) across experimental groups (e.g., spacer vs. no spacer). Post-hoc tests (e.g., Tukey’s HSD) identify specific differences .

- Regression Analysis: Correlate packed bead volume (3.1–12.5%) with clinical CT attenuation (26–74 HU) to model dose-response relationships .

- Error Reporting: Include standard deviations and confidence intervals to account for variability in heterogeneous bead populations .

How can researchers reconcile discrepancies in iodine content measurements when assessing conjugation efficiency?

Advanced

Discrepancies often arise from incomplete conjugation or iodine leaching. Mitigation strategies include:

- Parallel Assays: Combine elemental analysis with colorimetric ninhydrin tests to cross-validate spacer attachment and iodine retention .

- Controlled Hydration: Account for hydration state differences (e.g., dried vs. hydrated beads) by standardizing sample preparation.

- Replication: Perform triplicate measurements and use error bars to assess data consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.